molecular formula C9H5BrClNO2S2 B15300328 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride

2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B15300328
M. Wt: 338.6 g/mol
InChI Key: XQUUHUNRAZPYBA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a sulfonyl chloride group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can improve the compound’s binding affinity to biological targets .

Properties

Molecular Formula

C9H5BrClNO2S2

Molecular Weight

338.6 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5BrClNO2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H

InChI Key

XQUUHUNRAZPYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)Br

Origin of Product

United States

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